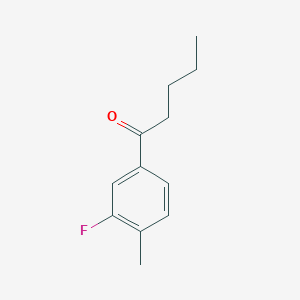

1-(3-Fluoro-4-methylphenyl)pentan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Fluoro-4-methylphenyl)pentan-1-one is a synthetic compound belonging to the class of cathinones. Cathinones are a group of psychoactive substances structurally related to the naturally occurring stimulant cathinone, found in the khat plant.

Vorbereitungsmethoden

The synthesis of 1-(3-Fluoro-4-methylphenyl)pentan-1-one typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable ketone precursor under specific conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, followed by oxidation to form the desired ketone. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-(3-Fluoro-4-methylphenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: The compound’s effects on biological systems are studied to understand its pharmacological properties and potential therapeutic uses.

Medicine: Research is conducted to explore its potential as a treatment for certain medical conditions, although its psychoactive properties may limit its use.

Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)pentan-1-one involves its interaction with monoamine transporters in the brain. It acts as a potent inhibitor of dopamine, norepinephrine, and serotonin reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and mood-altering effects. The compound’s molecular targets include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .

Vergleich Mit ähnlichen Verbindungen

1-(3-Fluoro-4-methylphenyl)pentan-1-one is similar to other synthetic cathinones, such as:

4-Methylmethcathinone (Mephedrone): Known for its stimulant and empathogenic effects.

Methylenedioxypyrovalerone (MDPV): A potent stimulant with high abuse potential.

N-Ethylhexedrone: Another synthetic cathinone with stimulant properties. Compared to these compounds, this compound is unique due to its specific fluorine substitution, which may influence its pharmacological profile and potency

Biologische Aktivität

1-(3-Fluoro-4-methylphenyl)pentan-1-one, a synthetic compound belonging to the cathinone class, has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic contexts based on existing research.

Chemical Structure and Properties

The compound's structure features a pentanone backbone with a 3-fluoro-4-methylphenyl substituent. This configuration is crucial for its interaction with biological targets. The presence of the fluorine atom and the methyl group enhances lipophilicity, which may influence its binding affinity to various receptors and enzymes.

Research indicates that this compound interacts with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Similar compounds have demonstrated effects on monoamine reuptake inhibition, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is analogous to that of traditional stimulants like amphetamines.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | Mechanism of Action | Biological Effects |

|---|---|---|

| This compound | Monoamine reuptake inhibition | Stimulant effects, potential euphoria |

| α-PVP | Dopamine reuptake inhibition | Stimulant effects, increased alertness |

| MDPV | Norepinephrine and dopamine reuptake inhibition | High potency stimulant |

Pharmacological Studies

Studies have shown that this compound exhibits stimulant properties similar to other cathinones. Its effects include increased locomotor activity and potential euphoric sensations. However, the exact pharmacodynamics remain under investigation.

Case Studies

Recent reports have highlighted the emergence of this compound in recreational drug use, often associated with severe adverse effects. In one case study, an individual exhibited symptoms consistent with stimulant overdose after consumption of a product containing this compound. Toxicological analysis revealed elevated levels of the substance in biological samples, indicating its potency and potential for abuse .

Toxicity and Safety Profile

While the therapeutic potential is notable, concerns regarding toxicity are paramount. Reports suggest that misuse can lead to serious health consequences, including cardiovascular complications and neurological disturbances. The safety profile is still unclear due to limited clinical data.

Future Directions in Research

Ongoing research aims to elucidate the specific interactions of this compound with biological targets. Investigations into its role as a potential therapeutic agent or its implications in drug abuse are critical. The development of selective inhibitors targeting its mechanism may open avenues for treating conditions related to neurotransmitter dysregulation.

Eigenschaften

IUPAC Name |

1-(3-fluoro-4-methylphenyl)pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-3-4-5-12(14)10-7-6-9(2)11(13)8-10/h6-8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJLXQFPBYBNQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC(=C(C=C1)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.